(S)-4-ethyloxazolidin-2-one
Overview
Description
(S)-4-ethyloxazolidin-2-one is a chiral oxazolidinone derivative, which has garnered significant interest in the field of organic chemistry due to its utility as a chiral auxiliary in asymmetric synthesis. The compound’s unique structure, featuring a five-membered ring with both nitrogen and oxygen atoms, imparts distinct stereochemical properties that are valuable in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-ethyloxazolidin-2-one typically involves the cyclization of amino alcohols with ethyl chloroformate. One common method starts with the amino alcohol (S)-2-amino-1-butanol, which undergoes cyclization in the presence of ethyl chloroformate and a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction conditions are critical to ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: (S)-4-ethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of N-alkyl or N-acyl oxazolidinones.
Scientific Research Applications
(S)-4-ethyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into oxazolidinone derivatives has led to the development of new pharmaceuticals, particularly antibiotics like linezolid.
Industry: In the chemical industry, this compound is used in the synthesis of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (S)-4-ethyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in chemical reactions. This stereoselectivity is achieved through the spatial arrangement of the oxazolidinone ring, which influences the approach of reagents to the substrate. The molecular targets and pathways involved depend on the specific reactions and substrates used in conjunction with this compound.
Comparison with Similar Compounds
®-4-ethyloxazolidin-2-one: The enantiomer of (S)-4-ethyloxazolidin-2-one, used similarly as a chiral auxiliary.
(S)-4-phenyloxazolidin-2-one: Another oxazolidinone derivative with a phenyl group, used in asymmetric synthesis.
(S)-4-isopropyloxazolidin-2-one: An oxazolidinone with an isopropyl group, also employed as a chiral auxiliary.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in certain asymmetric syntheses where other oxazolidinone derivatives may not be as effective.
Properties
IUPAC Name |
(4S)-4-ethyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQYASHOICRND-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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